N-(5-Bromo-2-nitrophenyl)piperidin-1-amine
Description
Properties
IUPAC Name |
N-(5-bromo-2-nitrophenyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-4-5-11(15(16)17)10(8-9)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPWWWBEDXGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction involves the use of boron reagents and palladium catalysts to achieve the desired product.
Chemical Reactions Analysis
N-(5-Bromo-2-nitrophenyl)piperidin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
N-(5-Bromo-2-nitrophenyl)piperidin-1-amine has shown potential in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that this compound can inhibit certain protein kinases critical in cancer pathways. Its ability to interact with specific molecular targets suggests it may have therapeutic effects against various cancers. For instance, studies have demonstrated that derivatives of this compound can significantly inhibit growth in multiple cancer cell lines, including melanoma and renal cancer cells.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. Similar piperidine derivatives have been shown to protect neuronal cells from apoptosis by modulating signaling pathways involved in cell survival .
- Anti-inflammatory Properties : In vitro studies reveal that this compound can significantly reduce pro-inflammatory cytokines' release, indicating potential applications in treating inflammatory diseases .
- Antimicrobial Activity : The compound exhibits moderate to strong activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Research : A study demonstrated that derivatives of this compound showed significant inhibition against various cancer cell lines, with IC50 values ranging from 1.25 to 8.44 µM across different types of cancers .
- Neurodegenerative Disease Models : In models simulating neurodegeneration, compounds similar to this compound exhibited protective effects on neuronal cells, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .
- Inflammatory Response Studies : Research indicated that this compound could inhibit NLRP3 inflammasome activation, which is critical in inflammatory responses, potentially leading to new anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Piperidine and Pyrrolidine Derivatives
- 1-(5-Bromo-2-nitrophenyl)pyrrolidine (C10H11BrN2O2): This analog replaces the piperidine ring with a five-membered pyrrolidine. The molecular weight (285.12 g/mol) is slightly lower than the target compound (estimated ~299.12 g/mol), and its applications are noted in medicinal intermediates .
N-(3-Bromo-5-chloro-2-methoxyphenyl)-1-prop-2-ynylpiperidin-4-amine (C15H18BrClN2O) :
This derivative introduces a propynyl group on the piperidine nitrogen and additional chloro and methoxy substituents on the aromatic ring. The propynyl group may enhance reactivity in click chemistry, while the chloro and methoxy groups increase lipophilicity (ClogP ~3.5) compared to the target compound .
Pyridine-Based Analogs
- 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (C7H7BrN3O2): Replacing the benzene ring with a pyridine heterocycle alters electronic properties due to nitrogen's electron-withdrawing effect. The dimethylamine group reduces basicity (pKa ~4.5) compared to piperidine (pKa ~11).
N-(5-Bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine (C10H6BrClN4O2) :
The pyrimidine ring introduces two additional nitrogen atoms, increasing hydrogen-bonding capacity. The chlorine substituent may improve binding affinity in biological targets, as seen in kinase inhibitors .
Fluorinated Derivatives
- N-(1,1-Difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-yl)piperidin-1-amine :
Fluorination at the alkyl chain and trifluoromethyl groups on the aromatic ring significantly enhance metabolic stability and membrane permeability. The difluoro moiety reduces polar surface area (PSA ~25 Ų) compared to the nitro group (PSA ~45 Ų) in the target compound .
Nitro-Propenone Derivatives
- (E)-3-(5-Bromo-2-nitrophenyl)-1-(p-tolyl)-2-propen-1-one (C16H12BrNO3): The propenone linker introduces conjugation, shifting UV-Vis absorption maxima (~350 nm) and enabling fluorescence applications. The ketone group may serve as a site for nucleophilic addition, unlike the stable amine in the target compound .
Key Research Findings
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~299.12 | Not reported | Br, NO2, piperidine | High basicity (piperidine) |
| 1-(5-Bromo-2-nitrophenyl)pyrrolidine | 285.12 | Not reported | Br, NO2, pyrrolidine | Improved solubility |
| 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | 247.05 | Not reported | Br, NO2, dimethylamine | Scalable synthesis |
| (E)-3-(5-Bromo-2-nitrophenyl)-1-(p-tolyl)-2-propen-1-one | 345.18 | 164–166 | Br, NO2, propenone | Conjugated system |
Biological Activity
N-(5-Bromo-2-nitrophenyl)piperidin-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the bromination and nitration of phenylpiperidine derivatives. The presence of the bromine and nitro groups on the aromatic ring enhances its reactivity and biological activity. The synthesis typically involves:
- Bromination : The introduction of a bromine atom at the 5-position of the phenyl ring.
- Nitration : The introduction of a nitro group at the 2-position, which is crucial for increasing the electrophilic character of the compound.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase enzyme. This enzyme is critical for viral replication, making it a prime target for antiviral drug development. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range, indicating potent inhibitory effects on viral replication pathways .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Research on related piperidine derivatives suggests that modifications at specific positions can lead to significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α production at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Case Studies and Experimental Findings
Several studies have documented the biological activities of compounds related to this compound:
-
Antiviral Activity : A study reported that derivatives targeting NS5B showed promising results with IC50 values ranging from 0.26 μM to 0.35 μM against HCV .
Compound IC50 (μM) % Inhibition A 0.26 >95 B 0.35 >90 -
Anti-inflammatory Activity : Another investigation into piperidine derivatives indicated significant activity against COX enzymes, leading to reduced inflammation markers in vitro.
Compound TNF-α Inhibition (%) IL-6 Inhibition (%) C 76 86 D 61 76
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Polymerases : The compound likely binds to allosteric sites on the NS5B enzyme, disrupting its function and thereby inhibiting viral replication.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes and reducing cytokine production, it may alleviate symptoms associated with inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(5-Bromo-2-nitrophenyl)piperidin-1-amine, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 5-bromo-2-nitroaniline with piperidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO). Monitor reaction progress via TLC.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of piperidine) and temperature (80–100°C) to improve yield. Characterize purity via HPLC (C18 column, methanol/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine?
- Key Techniques :
Q. How can researchers assess the stability of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine under varying pH and temperature conditions?
- Protocol :
- Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 1–4 weeks.
- Analysis : Monitor degradation via HPLC-UV (λ = 254 nm). Nitro group reduction or bromine displacement may occur under acidic/reducing conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data refinement for N-(5-Bromo-2-nitrophenyl)piperidin-1-amine using SHELX software?
- Approach :
- Data quality : Ensure high-resolution data (≤ 0.8 Å) to reduce R1 values. Use SHELXC/D/E for experimental phasing if heavy atoms (Br) are present .
- Twinning detection : Apply PLATON’s TwinRotMat for metric symmetry analysis. Refine using TWIN/BASF commands in SHELXL .
- Disorder modeling : Split occupancy for disordered nitro/bromo groups with PART instructions .
Q. How do electronic effects of bromo and nitro substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic insights :
- Bromo group : Acts as a leaving group in Pd-catalyzed couplings. Steric hindrance from the nitro group may slow transmetallation.
- Optimization : Use Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ base, and microwave heating (100°C, 1 hr). Monitor coupling efficiency with aryl boronic acids via GC-MS .
Q. What computational methods predict the biological activity of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine derivatives?
- Workflow :
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases). The nitro group may form hydrogen bonds with active-site residues .
- QSAR modeling : Derive descriptors (logP, polar surface area) from ChemAxon or MOE. Correlate with IC₅₀ data from enzyme inhibition assays .
Q. How can researchers mitigate nitrosamine formation risks during synthesis or storage of piperidine-containing compounds?
- Risk assessment :
- Control nitrosating agents : Avoid NaNO₂ or amine contaminants in reagents. Use LC-MS/MS to detect trace N-nitroso derivatives (LOD: 0.01 ppm) .
- Storage : Add antioxidants (BHT) and store under inert gas (N₂) at –20°C to suppress degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Troubleshooting :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ data; nitro groups may cause deshielding in polar solvents.
- Conformational analysis : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model piperidine ring puckering and its impact on δ values .
Q. Why might X-ray diffraction data yield conflicting space group assignments for N-(5-Bromo-2-nitrophenyl)piperidin-1-amine?
- Resolution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
